REACTION_CXSMILES
|
[N:1]#[C:2][C@@H:3]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[NH:4][C:5](=O)[CH2:6][CH3:7].COC1C=CC(P2(=S)SP(=S)(C3C=CC(OC)=CC=3)[S:23]2)=CC=1>O1CCCC1>[NH2:1][C:2]1[S:23][C:5]([CH2:6][CH3:7])=[N:4][C:3]=1[C:9]([O:11][CH2:12][CH3:13])=[O:10]
|
Name
|
ethyl 3-nitrilo-N-propionylalaninate
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Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
N#C[C@H](NC(CC)=O)C(=O)OCC
|
Name
|
|
Quantity
|
24.1 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)P1(SP(S1)(C1=CC=C(C=C1)OC)=S)=S
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 70° C. for 16 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the obtained residue was extracted with ethyl acetate and saturated aqueous sodium hydrogencarbonate solution
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
After purification by silica gel column chromatography
|
Type
|
CUSTOM
|
Details
|
the obtained residue was recrystallized from ethyl acetate-hexane
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(N=C(S1)CC)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.8 g | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |